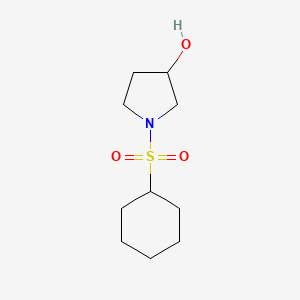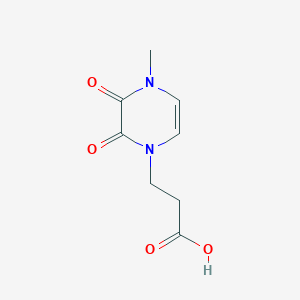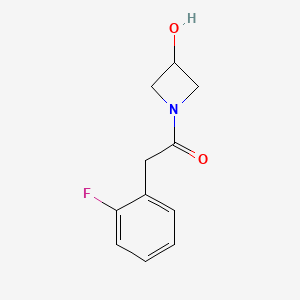![molecular formula C21H22N4O3 B6497950 (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide CAS No. 324525-83-9](/img/structure/B6497950.png)
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide, more commonly known as DEAC, is an organic compound composed of nitrogen, oxygen, hydrogen, and carbon. It is a chromene derivative that is used for a variety of scientific and medical research applications. DEAC has been studied for its potential therapeutic effects, as well as its ability to act as an inhibitor of certain enzymes.
科学研究应用
DEAC has been studied for its potential therapeutic effects, as well as its ability to act as an inhibitor of certain enzymes. It has been used in studies of the effects of drugs on the central nervous system, as well as studies of the effects of drugs on the cardiovascular system. In addition, DEAC has been used in studies of the effects of drugs on the immune system, as well as studies of the effects of drugs on the metabolism.
作用机制
DEAC is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Additionally, DEAC may act as an inhibitor of certain kinases, such as protein kinase C (PKC), which is involved in cell signaling pathways. Finally, DEAC may also act as an inhibitor of certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Studies have shown that DEAC has the potential to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer. Additionally, DEAC has been shown to have anti-oxidant, anti-tumor, and anti-microbial effects. Finally, DEAC has been shown to have neuroprotective effects, as well as to improve cognitive function.
实验室实验的优点和局限性
DEAC has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, DEAC is non-toxic and has low acute toxicity. However, DEAC has some limitations for use in lab experiments. It is not approved for use in humans and is not widely available commercially. Additionally, DEAC has a short half-life and can be metabolized quickly.
未来方向
Given the potential therapeutic effects of DEAC, there are a number of potential future directions for its use. These include further research into the effects of DEAC on the central nervous system, cardiovascular system, and immune system. Additionally, further research into the effects of DEAC on the metabolism, as well as its potential anti-cancer effects, could be beneficial. Finally, further research into the potential neuroprotective effects of DEAC and its ability to improve cognitive function could be beneficial.
合成方法
DEAC is synthesized through a multi-step process. The first step involves the condensation of 2-hydroxy-4-methoxybenzaldehyde and dimethylaminopropionitrile in a 1:1 molar ratio to form a Schiff base. This Schiff base is then treated with aqueous sodium hydroxide to form a sodium salt. The sodium salt is then reacted with ethyl chloroformate to form an ethyl ester, which is hydrolyzed in the presence of sodium hydroxide to form the desired product, DEAC.
属性
IUPAC Name |
(2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(19(22)26)21(28-18(15)13-16)24-23-20(27)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,26)(H,23,27)/b24-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFEUBPURHWJI-DARPEHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)


![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)
![(2Z)-2-{[(4-methylphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6497899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)

![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)